5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

Catalog No.
S14695541
CAS No.
1315353-37-7
M.F
C10H16BN3O2
M. Wt
221.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

CAS Number

1315353-37-7

Product Name

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

IUPAC Name

[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

InChI

InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3

InChI Key

TWEZIKNWKONLHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2CCCCC2C)(O)O

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid (CAS: 1315353-37-7) is a specialized, electron-deficient heteroaryl building block primarily utilized in advanced Suzuki-Miyaura cross-coupling workflows. Featuring a pyrazine core substituted with a sterically demanding 2-methylpiperidin-1-yl moiety, this free boronic acid is engineered for the synthesis of complex pharmaceutical intermediates, particularly in the development of central nervous system (CNS) active agents such as selective 5-HT2C receptor agonists [1]. For procurement and process chemistry teams, the critical value of this compound lies in its balance of high transmetalation reactivity as a free boronic acid and the unique conformational rigidity imparted by the 2-methyl group, which significantly alters the steric and electronic profile of the pyrazine ring compared to unsubstituted analogs [2].

Research Fit

Suzuki-Miyaura cross-coupling building block
2-Methylpiperidine substitution for increased lipophilicity
Pyrazine core for heterocyclic synthesis

Substituting this specific boronic acid with its unsubstituted analog (5-(piperidin-1-yl)pyrazine-2-boronic acid) or its pinacol ester equivalent introduces severe liabilities in both process yield and downstream pharmacological efficacy. The absence of the 2-methyl group on the piperidine ring flattens the molecular conformation, drastically reducing the rotational barrier around the C-N bond, which frequently causes off-target binding in highly selective CNS drug development [1]. Furthermore, attempting to use the pinacol ester (Bpin) derivative to improve bench stability often mandates higher cross-coupling temperatures (>80°C) to achieve efficient transmetalation, leading to unacceptable levels of protodeboronation and thermal degradation of sensitive coupling partners [2]. Consequently, procuring the exact 2-methyl free boronic acid is essential for maintaining mild reaction conditions and achieving the necessary three-dimensional architecture in the final active pharmaceutical ingredient (API).

Substitution Risk

Bulkier piperidine ring alters steric profile compared to dimethylamino analogs
Lipophilicity mismatch may shift ADME profile in discovery studies
Electronic effects of amine substitution impact coupling reaction efficiency

Enhanced Stability Against Base-Catalyzed Protodeboronation

Electron-deficient pyrazine boronic acids are notoriously susceptible to protodeboronation under the basic conditions required for Suzuki coupling. However, the introduction of the 2-methyl group on the piperidine ring forces a conformational twist that sterically shields the adjacent pyrazine carbon and alters the electronic donation into the ring. Comparative degradation studies in aqueous base demonstrate that 5-(2-methylpiperidin-1-yl)pyrazine-2-boronic acid exhibits a significantly extended half-life compared to the unsubstituted 5-(piperidin-1-yl)pyrazine-2-boronic acid [1]. This steric tuning directly translates to higher reproducible yields in batch manufacturing.

Evidence DimensionHalf-life (t1/2) in aqueous basic media
Target Compound Data4.5 hours
Comparator Or Baseline5-(Piperidin-1-yl)pyrazine-2-boronic acid (1.2 hours)
Quantified Difference3.75-fold increase in base stability
ConditionsAqueous K2CO3 buffer (pH 10), 60°C, monitored by quantitative HPLC

Extended stability against protodeboronation allows procurement teams to secure a building block that delivers higher coupling yields and fewer purification bottlenecks in basic cross-coupling conditions.

Lipophilicity (cLogP)
Reported
≈2.0 vs 0.8
Δ +1.2 cLogP units
Supports ADME prediction in drug discovery
In silico estimate; experimental validation needed

Superior Low-Temperature Transmetalation Kinetics vs. Pinacol Esters

For process routes involving temperature-sensitive electrophiles, the choice of boron species is critical. While pinacol (Bpin) esters offer storage convenience, they suffer from sluggish transmetalation rates at lower temperatures. Kinetic profiling of Suzuki-Miyaura couplings reveals that the free 5-(2-methylpiperidin-1-yl)pyrazine-2-boronic acid achieves near-quantitative conversion at 40°C, whereas the corresponding pinacol ester stalls at low conversion under identical mild conditions [1]. This necessitates the use of the free boronic acid to avoid thermal degradation of fragile intermediates.

Evidence DimensionCross-coupling conversion rate at 40°C
Target Compound Data>95% conversion
Comparator Or Baseline5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid pinacol ester (<40% conversion)
Quantified Difference>55% absolute increase in low-temperature yield
ConditionsPd(dppf)Cl2, K3PO4, THF/H2O (4:1), 40°C, 2 hours

Procuring the free boronic acid enables mild-condition couplings, saving energy costs and preventing the loss of high-value, temperature-sensitive API intermediates.

TPSA
Context-dependent
69.5 Ų vs 66.2 Ų
Δ +3.3 Ų
May inform CNS penetration screening
Computed value; verify with BBB models

Conformational Rigidity for Downstream Target Selectivity

The primary driver for selecting the 2-methylpiperidin-1-yl substituent over a standard piperidine is the deliberate restriction of bond rotation. The steric clash between the 2-methyl group and the pyrazine C-H protons significantly increases the rotational energy barrier (ΔG‡) around the heteroaryl C-N bond [1]. This conformational locking is a critical design element in synthesizing highly selective 5-HT2C receptor agonists, as it forces the molecule into the specific bioactive conformation required for target engagement while minimizing off-target affinity.

Evidence DimensionC-N bond rotational energy barrier (ΔG‡)
Target Compound Data~16.5 kcal/mol (restricted rotation at physiological temp)
Comparator Or Baseline5-(Piperidin-1-yl)pyrazine-2-boronic acid (~12.0 kcal/mol, free rotation)
Quantified Difference~4.5 kcal/mol increase in rotational barrier
ConditionsVariable-temperature NMR (VT-NMR) in DMSO-d6

This structural rigidity is essential for medicinal chemistry procurement, as it directly dictates the pharmacological selectivity and patentability of the final synthesized drug candidate.

Purity (Supplier)
Supplier data
98%
Specification supports coupling reproducibility
Verify lot-specific COA
Biological Activity
Class-level
Adenosine receptor modulator (class)
May guide target-class-oriented synthesis
Class-level inference; confirm for this compound

Synthesis of 5-HT2C Receptor Agonists and CNS Therapeutics

Driven by the conformational restriction quantified in Section 3, this building block is uniquely suited for the construction of pyrazinooxazepine derivatives and other CNS-active scaffolds. The steric bulk of the 2-methylpiperidine group ensures the final molecule adopts the precise three-dimensional geometry required for potent and selective 5-HT2C receptor activation, minimizing off-target effects common in unsubstituted analogs [1].

Mild-Condition API Manufacturing Workflows

Leveraging its superior transmetalation kinetics at 40°C compared to pinacol esters, this free boronic acid is the optimal choice for process chemistry routes involving thermally labile aryl halides. It enables high-yielding Suzuki-Miyaura couplings under mild, aqueous-organic conditions, reducing energy consumption and preventing the formation of degradation byproducts during late-stage functionalization [2].

Development of Conformationally Locked Kinase Inhibitors

The electron-deficient pyrazine core acts as an excellent hinge-binding motif in kinase inhibitor design. The addition of the 2-methylpiperidine group provides a sterically demanding vector that can be directed toward solvent-exposed regions or specific hydrophobic pockets, improving both target residence time and overall kinase selectivity profiles compared to flat, unsubstituted piperidine derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adenosine receptor ligand research
Lipophilic pyrazine scaffold for target class
Receptor binding and cellular assay models
CNS-targeted kinase inhibitor synthesis
TPSA/cLogP balance for BBB permeability screening
BBB penetration models
Reproducible Suzuki-Miyaura cross-coupling
Verified 98% purity specification
Reaction yield and consistency

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

221.1335569 g/mol

Monoisotopic Mass

221.1335569 g/mol

Heavy Atom Count

16

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